2,5-Diethylthiophene - 5069-23-8

2,5-Diethylthiophene

Catalog Number: EVT-292882
CAS Number: 5069-23-8
Molecular Formula: C8H12S
Molecular Weight: 140.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Diethylthiophene is found as a constituent in the essential oils of various plants like Ferula foetida []. It also contributes to the meaty flavor of oyster mushrooms (Pleurotus ostreatus) grown in submerged liquid cultures supplemented with specific amino acids and sugars [].

Synthesis Analysis

Several methods have been explored for the synthesis of 2,5-Diethylthiophene. One approach involves the reaction of alkanes, specifically C6-C8 alkanes, with hydrogen sulfide (H2S) in the presence of a chromium-containing catalyst []. This reaction yields alkylthiophenes, including 2,5-Diethylthiophene.

Chemical Reactions Analysis

2,5-Diethylthiophene, like other alkylthiophenes, undergoes initiated oxidation, particularly at elevated temperatures []. This oxidation process follows a radical chain mechanism, with the initial formation of a hydroperoxide. Notably, the oxidation process is auto-inhibited, with this effect being more pronounced in disubstituted thiophenes like 2,5-Diethylthiophene.

Applications
  • Flavor and Fragrance Industry: 2,5-Diethylthiophene contributes to the meaty flavor profile []. It is found in the essential oil of Ferula foetida, which has a long history of use in traditional medicine and potentially possesses flavoring properties [].

2-Methylthiophene

  • Compound Description: 2-Methylthiophene is a sulfur-containing heterocyclic compound. It is a volatile liquid at room temperature. While not directly involved in meaty flavor formation, its oxidation process has been studied [].
  • Relevance: 2-Methylthiophene shares a core thiophene ring structure with 2,5-diethylthiophene but has a single methyl substituent instead of two ethyl groups. Studying its oxidation kinetics provides insights into the reactivity of alkylthiophenes, which can inform the behavior of 2,5-diethylthiophene in similar reactions [].

2-Ethylthiophene

  • Compound Description: Similar to 2-methylthiophene, 2-ethylthiophene is another alkylthiophene derivative that has been studied for its oxidation behavior [].
  • Relevance: 2-Ethylthiophene is structurally closer to 2,5-diethylthiophene, sharing the thiophene ring and having an ethyl substituent. Understanding its oxidation process contributes to a broader picture of how the number and position of alkyl groups influence the reactivity of these compounds, including 2,5-diethylthiophene [].

2-Ethyl-5-acetylthiophene

  • Compound Description: This compound is an alkylthiophene derivative with an acetyl group attached to the thiophene ring [].
  • Relevance: The presence of the acetyl group in 2-ethyl-5-acetylthiophene introduces an electron-withdrawing substituent, which can significantly impact the reactivity of the thiophene ring compared to 2,5-diethylthiophene. Examining these differences helps understand the electronic factors influencing the chemistry of these compounds [].

2-Thienylphenylmethane

  • Compound Description: This compound consists of a thiophene ring linked to a phenyl group by a methylene bridge [].
  • Relevance: Unlike 2,5-diethylthiophene, which has only alkyl substituents, 2-thienylphenylmethane incorporates an aromatic phenyl group. This structural difference can significantly impact its reactivity and potential biological activities compared to 2,5-diethylthiophene [].

Dimethylformylthiophene

  • Compound Description: This sulfur-containing heterocyclic compound contributes to the meaty flavor profile, though its specific isomeric form is not defined in the research [].
  • Relevance: As a meaty flavor compound identified alongside 2,5-diethylthiophene, dimethylformylthiophene highlights the structural motifs (thiophene ring, alkyl and formyl substituents) contributing to this specific sensory experience. Further research is needed to understand the individual contributions and potential synergistic effects of these compounds [].

3-Ethyl-2-formylthiophene

  • Compound Description: Identified as a key contributor to the meaty flavor in the study, this compound is a structural isomer of dimethylformylthiophene, emphasizing the importance of substituent positioning [].
  • Relevance: Both 3-ethyl-2-formylthiophene and 2,5-diethylthiophene are generated through the heat-induced reaction between cysteine and ribose, highlighting the role of specific precursors in generating meaty flavors. The precise mechanisms by which these compounds, and their structural variations, contribute to the overall sensory experience require further investigation [].

2-Formyl-5-methylthiophene

  • Compound Description: This sulfur-containing heterocyclic compound also contributes to the meaty flavor profile [].
  • Relevance: The identification of 2-formyl-5-methylthiophene alongside 2,5-diethylthiophene emphasizes the role of small structural modifications in shaping flavor profiles. The presence or absence of specific functional groups and their positions on the thiophene ring influence the sensory characteristics of these compounds [].

Methyl methylthiomethyl disulfide

  • Compound Description: Identified as a significant component of Allium stipitatum essential oil, this compound features a disulfide bond [].
  • Relevance: Although not directly structurally related to 2,5-diethylthiophene, methyl methylthiomethyl disulfide highlights the presence of sulfur-containing compounds with potential flavoring properties in natural sources. This finding suggests a broader exploration of such compounds, including 2,5-diethylthiophene, for potential applications in food science [].

Dimethyl tetrasulfide

  • Compound Description: Found in Allium stipitatum essential oil, this compound possesses a tetrasulfide bond [].
  • Relevance: Dimethyl tetrasulfide exemplifies the diversity of sulfur-containing compounds found in natural sources alongside 2,5-diethylthiophene. This observation underscores the importance of exploring these compounds for their potential sensory and biological properties [].

Properties

CAS Number

5069-23-8

Product Name

2,5-Diethylthiophene

IUPAC Name

2,5-diethylthiophene

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

InChI

InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3

InChI Key

JQTZGXZYJIJECP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)CC

Canonical SMILES

CCC1=CC=C(S1)CC

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